2-Bromonicotinamide
Overview
Description
2-Bromonicotinamide is a chemical compound with the molecular formula C6H5BrN2O . It has a molecular weight of 201.02 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromonicotinamide consists of a bromine atom (Br), a nicotinamide group (C6H5N2O), and a hydrogen atom (H) . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
2-Bromonicotinamide is a solid under normal conditions . It has a boiling point of 338.9°C at 760 mmHg and a flash point of 158.8°C .Scientific Research Applications
Antifungal Research
“2-Bromonicotinamide” has been used in antifungal research, particularly in the study of mucormycosis . Mucormycosis is a severe fungal infection that has seen an unusual increase in cases during the COVID-19 pandemic . In a study, “2-Bromonicotinamide” was among the compounds used in a virtual screening against three proteins from the Rhizopus delemar, the primary fungi responsible for 70% of mucormycosis cases . The study aimed to identify potential inhibitors against Rhizopus delemar .
Organic Synthesis
“2-Bromonicotinamide” can be used in organic synthesis as a reagent . N-halo reagents, such as “2-Bromonicotinamide”, are used in various organic reactions . The synthesis of new N-halo reagents and the study of their applications in organic reactions is an active field of research .
Drug Development
“2-Bromonicotinamide” can potentially be used in drug development . In the study mentioned earlier, the researchers identified six ligands as potential inhibitors against Rhizopus delemar, which could be considered for further optimization techniques and in vitro and in vivo studies . This suggests that “2-Bromonicotinamide” could be used in the development of new drugs .
Safety And Hazards
properties
IUPAC Name |
2-bromopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOHSQJKUMHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355757 | |
Record name | 2-bromonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromonicotinamide | |
CAS RN |
87674-18-8 | |
Record name | 2-bromonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromonicotinamide in the development of new pharmaceuticals?
A1: 2-bromonicotinamide serves as a crucial building block in the synthesis of pyrido[4,3-d]pyrimidine derivatives. [] This is particularly relevant because the pyrido[4,3-d]pyrimidine scaffold exhibits potential as a source of novel phosphodiesterase-4 (PDE-4) inhibitors. [] PDE-4 is an enzyme involved in various physiological processes, and its inhibitors have shown promise in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The presence of the bromine atom in 2-bromonicotinamide allows for further chemical modifications, enabling the exploration of diverse structural analogs within the pyrido[4,3-d]pyrimidine library. This systematic variation of substituents is key to optimizing the desired biological activity and pharmacological properties of potential drug candidates.
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